molecular formula C24H42N2O B12534308 2-{[(2-Aminoethyl)amino]methyl}-5-(pentadec-8-EN-1-YL)phenol CAS No. 676362-72-4

2-{[(2-Aminoethyl)amino]methyl}-5-(pentadec-8-EN-1-YL)phenol

Cat. No.: B12534308
CAS No.: 676362-72-4
M. Wt: 374.6 g/mol
InChI Key: YYMKBFRROMVCGN-UHFFFAOYSA-N
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Description

2-{[(2-Aminoethyl)amino]methyl}-5-(pentadec-8-EN-1-YL)phenol is an organic compound with a complex structure that includes both amine and phenol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Aminoethyl)amino]methyl}-5-(pentadec-8-EN-1-YL)phenol typically involves multiple steps. One common method includes the reaction of a phenol derivative with an amine compound under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Aminoethyl)amino]methyl}-5-(pentadec-8-EN-1-YL)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

2-{[(2-Aminoethyl)amino]methyl}-5-(pentadec-8-EN-1-YL)phenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(2-Aminoethyl)amino]methyl}-5-(pentadec-8-EN-1-YL)phenol involves its interaction with specific molecular targets. The amine and phenol groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The compound may also participate in signaling pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: A simpler compound with similar amine functionality.

    Ethanol, 2-[(2-aminoethyl)amino]-: Another compound with amine groups but different structural features.

Uniqueness

2-{[(2-Aminoethyl)amino]methyl}-5-(pentadec-8-EN-1-YL)phenol is unique due to its specific combination of functional groups and long alkyl chain, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

676362-72-4

Molecular Formula

C24H42N2O

Molecular Weight

374.6 g/mol

IUPAC Name

2-[(2-aminoethylamino)methyl]-5-pentadec-8-enylphenol

InChI

InChI=1S/C24H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22-16-17-23(24(27)20-22)21-26-19-18-25/h7-8,16-17,20,26-27H,2-6,9-15,18-19,21,25H2,1H3

InChI Key

YYMKBFRROMVCGN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCCCCCCCC1=CC(=C(C=C1)CNCCN)O

Origin of Product

United States

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